molecular formula C8H17NO B6147457 (2S)-1-(cyclopentylamino)propan-2-ol CAS No. 1604408-83-4

(2S)-1-(cyclopentylamino)propan-2-ol

Cat. No.: B6147457
CAS No.: 1604408-83-4
M. Wt: 143.2
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Description

(2S)-1-(Cyclopentylamino)propan-2-ol is a chiral secondary alcohol featuring a cyclopentylamino substituent at the C1 position and a hydroxyl group at the C2 position. Its stereospecific configuration (S-enantiomer) is critical for interactions with biological targets, particularly in antifungal applications. The compound’s structure enables hydrogen bonding via the hydroxyl group and hydrophobic interactions through the cyclopentyl moiety, contributing to its bioactivity.

Properties

CAS No.

1604408-83-4

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

(2S)-1-(Cyclopentylamino)propan-2-ol: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced further to form a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The amino group can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), Pyridinium chlorochromate (PCC)

  • Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, Acid catalysts

Major Products Formed:

  • Oxidation: Cyclopentylamino-propanone

  • Reduction: Cyclopentylamino-propane

  • Substitution: N-alkyl-(2S)-1-(cyclopentylamino)propan-2-ol

Scientific Research Applications

(2S)-1-(Cyclopentylamino)propan-2-ol: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a potential ligand for various receptors.

  • Medicine: It has been investigated for its potential therapeutic properties, including its role in drug design and development.

  • Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S)-1-(Cyclopentylamino)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, metabolism, and other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (2S)-1-(cyclopentylamino)propan-2-ol with structurally related compounds, emphasizing substituent variations and biological activities:

Compound Name Key Substituents Biological Activity Synthesis Yield/Approach
This compound Cyclopentylamino (C1), hydroxyl (C2) Antifungal (biofilm inhibition) Not specified in evidence
IMB-H12 () Cyclopentylamino (C1), phenoxy (C3 with 2,4,4-trimethylpentan-2-yl) Antifungal (Candida albicans biofilm suppression) Not specified
(2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol () Dimethylamino (C2), phenyl (C3) Unknown Literature methods (e.g., [34])
Compounds 10 & 11 () Indolyloxy (C1), methoxyphenoxyethylamino (C3) Antiarrhythmic, α/β-adrenoceptor binding affinity 70% and 68% yield, respectively
(2S)-1-amino-3-(dibenzylamino)propan-2-ol () Dibenzylamino (C3) Not specified 76% yield via optimized route
(S)-2-Amino-1,1-diphenylpropan-1-ol () Diphenyl (C1), amino (C2) Research use (stereochemical studies) Safety protocols emphasized

Key Comparative Insights

  • Bioactivity: The cyclopentylamino group in this compound and IMB-H12 correlates with antifungal activity, particularly biofilm inhibition in Candida albicans . In contrast, compounds with indolyloxy and methoxyphenoxy groups () exhibit cardiovascular effects (antiarrhythmic, adrenoceptor binding), highlighting substituent-driven target specificity. Bulky substituents (e.g., diphenyl in ) may reduce solubility but enhance stereochemical stability for research applications.
  • Synthesis Efficiency: Yields for indolyloxy derivatives (70–76%) suggest efficient protocols for complex heterocyclic systems .
  • Physicochemical Properties: Hydroxyl and amino groups enhance hydrophilicity, whereas aryl/cyclopentyl groups increase lipophilicity. For example, IMB-H12’s phenoxy group likely improves membrane penetration, aiding biofilm disruption .

Research Findings and Mechanistic Insights

  • Antifungal Activity: IMB-H12 (structurally closest analogue) suppresses Candida albicans biofilm formation by inhibiting yeast-to-hyphal transition and adhesion-related gene expression . This suggests that this compound may share similar mechanisms due to its cyclopentylamino moiety.
  • Cardiovascular Activity: Indolyloxy derivatives () demonstrate dual α/β-adrenoceptor modulation, indicating that propan-2-ol scaffolds are versatile for designing multi-target therapeutics.

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